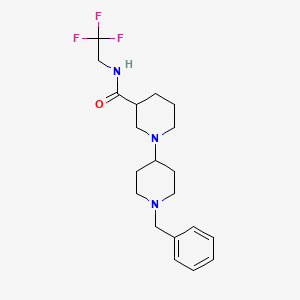![molecular formula C17H24F2N2O2 B6048962 3-[(tert-butylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6048962.png)
3-[(tert-butylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(tert-butylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 has been found to exhibit potent inhibitory activity against several kinases, including BTK, JAK3, and FLT3.
作用機序
The mechanism of action of TAK-659 involves the inhibition of several kinases, including BTK, JAK3, and FLT3. BTK is a key enzyme involved in B-cell receptor signaling, while JAK3 is involved in cytokine signaling. FLT3 is a receptor tyrosine kinase that plays a role in the proliferation and survival of hematopoietic cells. The inhibition of these kinases by TAK-659 results in the suppression of signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied. TAK-659 has been found to exhibit potent inhibitory activity against BTK, JAK3, and FLT3, resulting in the suppression of signaling pathways that are involved in the pathogenesis of various diseases. TAK-659 has been shown to induce apoptosis in cancer cells and inhibit the proliferation of hematopoietic cells. In addition, TAK-659 has been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of autoimmune disorders.
実験室実験の利点と制限
TAK-659 has several advantages for use in lab experiments. It exhibits potent inhibitory activity against several kinases, making it a useful tool for studying signaling pathways involved in the pathogenesis of various diseases. TAK-659 has also been optimized for high yield and purity, making it easy to obtain in large quantities. However, TAK-659 also has some limitations for use in lab experiments. It has been found to exhibit off-target effects, which can complicate the interpretation of experimental results. In addition, TAK-659 has not been extensively studied for its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of TAK-659. One potential direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Another potential direction is the study of its potential toxicity and side effects, which can inform the development of safer and more effective drugs. In addition, the study of TAK-659 can contribute to a better understanding of the signaling pathways involved in the pathogenesis of various diseases, which can inform the development of new therapeutic targets.
合成法
The synthesis of TAK-659 involves several steps, starting with the reaction of 3,4-difluorobenzylamine with tert-butyl carbamate. The resulting product is then subjected to a series of reactions involving piperidine and hydroxyl groups, resulting in the formation of TAK-659. The synthesis of TAK-659 has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against several kinases, making it a promising candidate for the treatment of various diseases. TAK-659 has been investigated for its potential use in the treatment of autoimmune disorders, including rheumatoid arthritis and lupus. It has also been studied for its potential use in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
特性
IUPAC Name |
3-[(tert-butylamino)methyl]-1-[(3,4-difluorophenyl)methyl]-3-hydroxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O2/c1-16(2,3)20-11-17(23)7-4-8-21(15(17)22)10-12-5-6-13(18)14(19)9-12/h5-6,9,20,23H,4,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAXCRPFEMJCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1(CCCN(C1=O)CC2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dimethoxy-2-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6048885.png)

![(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6048914.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6048916.png)
![2-[(6-methyl-2-pyridinyl)imino]-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B6048922.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6048925.png)
![N-[1-(methoxymethyl)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6048934.png)
![1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6048944.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6048950.png)
![2-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6048957.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-1-(4-chlorobenzyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B6048965.png)
![2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6048974.png)
![4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6048983.png)
![N-(1-{1-[2-(dimethylamino)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B6048988.png)